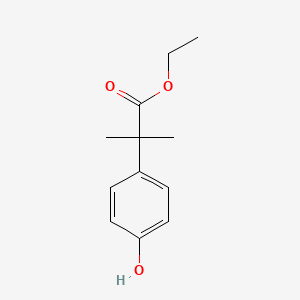
2-(4-hidroxifenil)-2-metilpropanoato de etilo
Descripción general
Descripción
Ethyl 2-(4-hydroxyphenyl)-2-methylpropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a 2-(4-hydroxyphenyl)-2-methylpropanoate moiety
Aplicaciones Científicas De Investigación
Ethyl 2-(4-hydroxyphenyl)-2-methylpropanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme inhibition and receptor binding.
Industry: Used in the production of fragrances, flavors, and other fine chemicals.
Mecanismo De Acción
Target of Action
Similar compounds have been shown to interact with various targets such as egfr signaling pathway .
Mode of Action
Similar compounds have been shown to exhibit α-glucosidase inhibitory activities . This suggests that Ethyl 2-(4-hydroxyphenyl)-2-methylpropanoate might interact with its targets and cause changes in their function, potentially leading to the observed effects.
Biochemical Pathways
Similar compounds have been shown to modulate the epidermal growth factor receptor (egfr) signaling pathway . This suggests that Ethyl 2-(4-hydroxyphenyl)-2-methylpropanoate might affect similar pathways, leading to downstream effects.
Pharmacokinetics
The molecular weight of the compound is 376573 Da , which is within the acceptable range for good bioavailability according to Lipinski’s rule of five
Result of Action
Similar compounds have been shown to exhibit hepatoprotective activity , suggesting that Ethyl 2-(4-hydroxyphenyl)-2-methylpropanoate might have similar effects.
Análisis Bioquímico
Biochemical Properties
They can act as substrates for enzymes such as esterases and lipases, which catalyze the hydrolysis of esters .
Cellular Effects
Similar compounds have been shown to exhibit antioxidant activity, suggesting that Ethyl 2-(4-hydroxyphenyl)-2-methylpropanoate may also influence cellular redox status .
Molecular Mechanism
It is known that esters can undergo hydrolysis, a reaction catalyzed by enzymes such as esterases and lipases . This reaction could potentially lead to the release of 4-hydroxyphenyl-2-methylpropanoic acid and ethanol, which may further interact with other biomolecules in the cell.
Metabolic Pathways
It is likely that this compound could be metabolized via ester hydrolysis, potentially yielding 4-hydroxyphenyl-2-methylpropanoic acid and ethanol .
Transport and Distribution
Similar compounds are known to passively diffuse across cell membranes due to their lipophilic nature .
Subcellular Localization
Given its lipophilic nature, it may be found in various cellular compartments, including the cytoplasm and within lipid bilayers .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(4-hydroxyphenyl)-2-methylpropanoate can be achieved through several synthetic routes. One common method involves the esterification of 2-(4-hydroxyphenyl)-2-methylpropanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of ethyl 2-(4-hydroxyphenyl)-2-methylpropanoate may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and improve the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-(4-hydroxyphenyl)-2-methylpropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(4-hydroxyphenyl)-2-methylpropanal or 2-(4-hydroxyphenyl)-2-methylpropanone.
Reduction: Formation of 2-(4-hydroxyphenyl)-2-methylpropanol.
Substitution: Formation of various ethers or esters depending on the substituent used.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-Hydroxyphenyl)ethanol: Similar structure but lacks the ester group.
Ethyl 4-hydroxybenzoate: Contains a similar ester group but differs in the position of the hydroxyl group.
2-(4-Hydroxyphenyl)acetic acid: Similar aromatic structure but contains a carboxylic acid group instead of an ester.
Uniqueness
Ethyl 2-(4-hydroxyphenyl)-2-methylpropanoate is unique due to the presence of both a hydroxyl group and an ester group on the same molecule, which allows it to participate in a wide range of chemical reactions and interact with various biological targets.
Propiedades
IUPAC Name |
ethyl 2-(4-hydroxyphenyl)-2-methylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-4-15-11(14)12(2,3)9-5-7-10(13)8-6-9/h5-8,13H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGBJGTGQZOOSDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)C1=CC=C(C=C1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl N-[3-(6-chloro-5-methylpyridine-3-sulfonamido)phenyl]carbamate](/img/structure/B2559228.png)
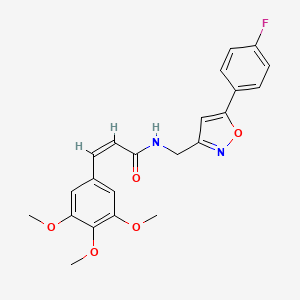
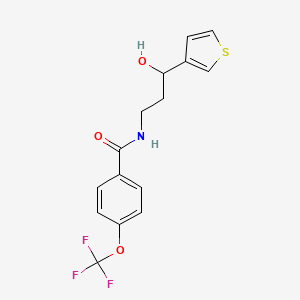
![2-[1-(Prop-2-enoyl)azetidin-3-yl]acetonitrile](/img/structure/B2559231.png)
![N-[(4-Bromophenyl)methyl]-5,6-dimethylpyrimidine-4-carboxamide](/img/structure/B2559233.png)

![N-[3-(Cyclopropylsulfamoyl)phenyl]-6-methylsulfanylpyridine-2-carboxamide](/img/structure/B2559237.png)
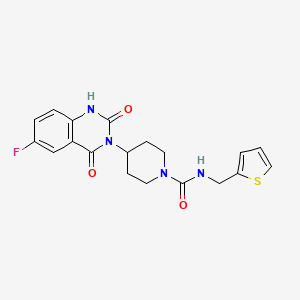
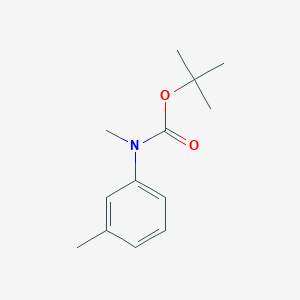
![N-(2,4-dimethylphenyl)-2-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide](/img/structure/B2559243.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-{1-[2-(4-bromophenyl)-2-oxoethyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}hexanamide](/img/structure/B2559248.png)

![2-[3-(4-ethylbenzoyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2559250.png)
